Cas no 2680863-71-0 (benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate)

Benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate is a carbamate derivative featuring a benzyl-protected amine group and a terminal alkene functionality. Its structure combines stability with reactivity, making it a versatile intermediate in organic synthesis, particularly in peptide coupling and polymer chemistry. The 4,4-dimethylhex-5-en-1-yl moiety enhances steric control, while the carbamate group offers selective deprotection potential under mild conditions. This compound is valuable for constructing complex molecular architectures, including functionalized polymers and bioactive molecules. Its well-defined reactivity profile and compatibility with standard synthetic protocols ensure reliable performance in controlled transformations.
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate structure
2680863-71-0 structure
Product name:benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
CAS No:2680863-71-0
MF:C16H23NO2
MW:261.35932469368
CID:5653259
PubChem ID:165909133

benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680863-71-0
    • benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
    • EN300-28281107
    • Inchi: 1S/C16H23NO2/c1-4-16(2,3)11-8-12-17-15(18)19-13-14-9-6-5-7-10-14/h4-7,9-10H,1,8,11-13H2,2-3H3,(H,17,18)
    • InChI Key: DPTVPJZXHDPSAP-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NCCCC(C=C)(C)C)=O

Computed Properties

  • Exact Mass: 261.172878976g/mol
  • Monoisotopic Mass: 261.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3Ų

benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281107-10g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0
10g
$6082.0 2023-09-09
Enamine
EN300-28281107-10.0g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
10.0g
$6082.0 2025-03-19
Enamine
EN300-28281107-1.0g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-28281107-5.0g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-28281107-0.05g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28281107-0.25g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-28281107-0.1g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-28281107-0.5g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
0.5g
$1357.0 2025-03-19
Enamine
EN300-28281107-2.5g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28281107-5g
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
2680863-71-0
5g
$4102.0 2023-09-09

Additional information on benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate

Research Update on Benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) in Chemical Biology and Pharmaceutical Applications

Benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. The compound's distinct chemical properties, such as its reactive alkene group and carbamate functionality, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.

Recent studies have focused on the synthesis and characterization of benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate, with particular attention to its role as a building block in the development of novel bioactive compounds. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and organocatalytic transformations, to modify the compound's structure and enhance its biological activity. These efforts have led to the discovery of derivatives with improved pharmacokinetic properties and target specificity.

In the context of drug discovery, benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate has been investigated as a potential scaffold for the development of enzyme inhibitors and receptor modulators. Preliminary in vitro studies have demonstrated its ability to interact with specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs), suggesting its utility in the treatment of various diseases, including cancer and neurological disorders. The compound's mechanism of action and structure-activity relationships (SAR) are currently under investigation to optimize its therapeutic potential.

Furthermore, the compound's application in chemical biology has been explored, particularly in the design of probes for studying biological processes. Its reactive alkene group allows for site-specific modifications, enabling the attachment of fluorescent tags or affinity labels for imaging and pull-down assays. This has facilitated the study of protein-protein interactions and cellular signaling pathways, providing valuable insights into disease mechanisms.

Despite these promising findings, challenges remain in the development of benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focused on optimizing the compound's chemical structure to overcome these limitations and enhance its clinical applicability.

In conclusion, benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) represents a promising candidate in the fields of chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for drug discovery and biological studies. Continued research efforts are expected to uncover new opportunities for this compound, paving the way for its potential use in therapeutic interventions.

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